![molecular formula C15H18ClNO4 B3099693 (2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid CAS No. 1354487-57-2](/img/structure/B3099693.png)
(2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid
Overview
Description
(2S,3S)-2-(2-Chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid, otherwise known as 2C-P, is a synthetic phenethylamine that has been used in scientific research since the 1970s. The compound is a derivative of the phenethylamine family and has a unique structure that allows it to interact with the human body in interesting ways. It is often used in laboratory experiments to study the effects of various drugs on the body.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- This compound has been associated with the synthesis of new pyridine derivatives, which exhibit antimicrobial activities. Specifically, compounds with similar structures have shown variable and modest activity against certain strains of bacteria and fungi, highlighting their potential in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural Analysis and Material Science
- In the field of material science, especially regarding crystallography and structural analysis, compounds structurally related to (2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid have been explored. For instance, the crystal structure of related compounds has been studied to understand the molecular geometry and vibrational frequencies, which are crucial for material properties and synthesis pathways (Crisma et al., 1997).
Biochemical Research and Enzyme Studies
- The compound has been involved in assays related to biochemical research, particularly in studying the fermentation process of certain microorganisms like Penicillium chrysogenum. Such studies are essential for understanding biochemical pathways and can be crucial in biotechnological applications, including antibiotic synthesis (Kurz↦kowski et al., 1990).
Pharmaceutical Intermediate Synthesis
- Compounds with similar structures have been noted as important intermediates in the synthesis of various pharmaceuticals. For instance, related compounds have played a role in synthesizing anticoagulant medications, emphasizing their importance in the pharmaceutical industry (Wang et al., 2017).
Chemical Reaction and Synthesis Mechanism Studies
- The compound has been utilized in studies focusing on understanding chemical reaction mechanisms and synthesis pathways. For example, studies have explored the synthesis of novel piperidin-2-ones, which are valuable in organic synthesis and pharmaceutical development (Dejaegher, D’hooghe, & Kimpe, 2008).
properties
IUPAC Name |
(2S,3S)-2-(2-chlorophenyl)-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-21-9-8-17-13(18)7-6-11(15(19)20)14(17)10-4-2-3-5-12(10)16/h2-5,11,14H,6-9H2,1H3,(H,19,20)/t11-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOHABSZVAISCF-SMDDNHRTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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